molecular formula C24H24N2O5S B12342428 ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate

ethyl 4-(2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamido)benzoate

Cat. No.: B12342428
M. Wt: 452.5 g/mol
InChI Key: LBAZEASUUPNRIA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a dihydropyridine ring, and a phenylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.

    Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylsulfanyl anion.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The dihydropyridine ring is known to interact with calcium channels, which could be a potential pathway for its action in medical applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate: Unique due to its combination of functional groups.

    Ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate: Similar in structure but may differ in specific functional groups or substituents.

Uniqueness

The uniqueness of ethyl 4-(2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamido)benzoate lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

ethyl 4-[[2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H24N2O5S/c1-3-31-24(29)17-9-11-18(12-10-17)25-23(28)15-26-14-22(30-2)21(27)13-19(26)16-32-20-7-5-4-6-8-20/h4-14H,3,15-16H2,1-2H3,(H,25,28)

InChI Key

LBAZEASUUPNRIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC

Origin of Product

United States

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